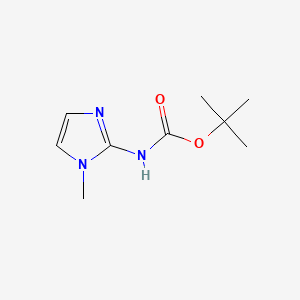

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate, also known as tBu-MIC, is a carbamate derivative that has been used in various scientific research applications. This compound is synthesized using a simple and efficient method, making it a popular choice for many researchers. In

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate involves the formation of a covalent bond between the carbamate group of the compound and the active site of the enzyme. This covalent bond inhibits the activity of the enzyme, leading to a decrease in the physiological function that the enzyme is responsible for.

Biochemical and Physiological Effects

Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the body, including improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is its simple and efficient synthesis method. This makes it a popular choice for many researchers who require the compound for their experiments. However, one of the limitations of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is its potential toxicity. It is important to handle this compound with care and to follow all safety protocols when working with it.

Future Directions

There are several future directions for the use of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in scientific research. One potential area is the development of new drugs that target the enzymes inhibited by tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. Another area is the investigation of the physiological effects of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, particularly its effects on the nervous system. Additionally, tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate could be used as a tool in the study of enzyme kinetics and inhibition.

Conclusion

In conclusion, tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate is a carbamate derivative that has been used in various scientific research applications. Its simple and efficient synthesis method, potent enzyme inhibition, and potential for drug development make it a popular choice for researchers. However, its potential toxicity and the need for careful handling should not be overlooked. There are several future directions for the use of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in scientific research, and it will be interesting to see how this compound is utilized in the years to come.

Synthesis Methods

The synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate involves the reaction of tert-butyl isocyanate with 1-methylimidazole in the presence of a base. The reaction is carried out in a suitable solvent such as acetonitrile or dichloromethane, and the product is obtained after purification by column chromatography. This method is simple and efficient, with a high yield of the desired product.

Scientific Research Applications

Tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are potential targets for the development of new drugs.

properties

IUPAC Name |

tert-butyl N-(1-methylimidazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-10-5-6-12(7)4/h5-6H,1-4H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUAPIZEJRXDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719112 |

Source

|

| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |

CAS RN |

1279822-69-3 |

Source

|

| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)

![7-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B572262.png)